![molecular formula C19H18F2N6O B610437 雷尔德西替夫 CAS No. 1345410-31-2](/img/structure/B610437.png)
雷尔德西替夫
描述
Reldesemtiv is an investigational, small molecule fast skeletal muscle troponin activator (FSTA). It is designed to slow the rate of calcium release from the regulatory troponin complex of fast skeletal muscle fibers .
Molecular Structure Analysis
Reldesemtiv has the chemical formula C19H18F2N6O and a molecular weight of 384.38 . The exact structure and the interactions it forms when binding to its target are subjects of ongoing research .Chemical Reactions Analysis
Reldesemtiv is thought to work by slowing the rate of calcium release from the regulatory troponin complex of fast skeletal muscle fibers . This mechanism potentially increases muscle contractility .Physical And Chemical Properties Analysis
Reldesemtiv has a molecular weight of 384.38 and its chemical formula is C19H18F2N6O . It’s an orally available small molecule .科学研究应用
Treatment of Impaired Muscle Function
Reldesemtiv, also known as CK-107 and CK-2127107, is a fast skeletal muscle troponin activator. It has been studied for its potential to treat impaired muscle function . The drug works by binding to the fast skeletal troponin complex, potentially potentiating troponin C compacting, which could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium .
Neurogenic Neuromuscular Diseases
Muscle weakness as a secondary feature of attenuated neuronal input often leads to disability and sometimes death in patients with neurogenic neuromuscular diseases . These diseases include amyotrophic lateral sclerosis, Charcot–Marie–Tooth, spinal muscular atrophy, and Myasthenia gravis . Reldesemtiv has been investigated for its potential to increase muscle strength in these conditions .
Spinal Muscular Atrophy (SMA)
Reldesemtiv has been tested in a Phase 2 clinical trial for adolescents and adults with spinal muscular atrophy (SMA) . The trial found that eight weeks of treatment with Reldesemtiv safely improved motor and respiratory strength .
Amyotrophic Lateral Sclerosis (ALS)
Reldesemtiv is currently being evaluated in clinical trials for the treatment of amyotrophic lateral sclerosis . It has shown potential to increase muscle force generation in a phase 1 clinical trial .
Drug Development
The molecular determinants that condition the therapeutic prowess of Reldesemtiv have been investigated through computational techniques . These findings present useful insights which could lay the foundation for the development of fast skeletal muscle small molecule activators with high specificity and potency .
作用机制
Target of Action
Reldesemtiv, a second-generation fast skeletal muscle troponin activator (FSTA), primarily targets the fast skeletal muscle troponin complex . This complex plays a crucial role in muscle contraction and is responsible for most bodily movements .
Mode of Action
Reldesemtiv interacts with its target by binding to the fast skeletal muscle troponin complex . This binding potentially potentiates troponin C compacting, characterized by reduced exposure to solvent molecules . The interaction between Reldesemtiv and the binding site residues involves conventional and carbon hydrogen bonds, pi-alkyl, pi-sulfur, and halogen interactions .
Biochemical Pathways
The binding of Reldesemtiv to the fast skeletal muscle troponin complex leads to a slow release of calcium ions . This slow release results in the sensitization of the subunit to calcium . The biochemical pathway affected by Reldesemtiv is therefore the calcium signaling pathway, which plays a vital role in muscle contraction.
Pharmacokinetics
It has demonstrated increased muscle force generation in a phase 1 clinical trial , suggesting good bioavailability.
Result of Action
The molecular effect of Reldesemtiv’s action is the potentiation of troponin C compacting, leading to the slow release of calcium ions . On a cellular level, this results in an increase in skeletal muscle contractility . This increased contractility can amplify the muscle response to motor neuron input, thereby increasing muscle power and stamina .
未来方向
Despite the discontinuation of the COURAGE-ALS trial, research into Reldesemtiv continues. A new study is investigating the longer-term effects of the therapy candidate Reldesemtiv in people with amyotrophic lateral sclerosis (ALS) . The results of these studies will determine the future directions for Reldesemtiv.
属性
IUPAC Name |
1-[2-[[3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl]methylamino]pyrimidin-5-yl]pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-13-6-19(7-13,16-15(21)2-1-4-23-16)11-26-18-24-8-14(9-25-18)27-5-3-12(10-27)17(22)28/h1-5,8-10,13H,6-7,11H2,(H2,22,28)(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXWPWOCXGARRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Reldesemtiv | |
CAS RN |
1345410-31-2 | |
Record name | Reldesemtiv [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345410312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reldesemtiv | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RELDESEMTIV | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S0HBYW6QE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。